molecular formula C12H10BrClN2O2 B175098 Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate CAS No. 110821-40-4

Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No. B175098
CAS RN: 110821-40-4
M. Wt: 329.57 g/mol
InChI Key: BWALRXGXGVEXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a heterocyclic compound that contains both pyrazole and carboxylate functional groups.

Mechanism of Action

The exact mechanism of action of Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting COX enzymes, Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to reduce fever in animal models of fever. Additionally, this compound has been shown to have antimicrobial activity against various strains of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is its relatively high yield in the synthesis process. This makes it a cost-effective way of producing this compound for use in lab experiments. Additionally, this compound has been found to have a number of potential applications in the field of medicinal chemistry. However, one limitation of this compound is that its exact mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental conditions.

Future Directions

There are a number of potential future directions for research on Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate. One direction could be to further investigate its potential as an anti-cancer agent. Another direction could be to study its effects on different types of bacteria and fungi to determine its potential as an antimicrobial agent. Additionally, further research could be done to better understand its mechanism of action and how it interacts with other compounds in different experimental conditions.

Synthesis Methods

The synthesis of Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate involves the reaction of 4-chlorophenylhydrazine with ethyl 2-bromo-2-cyanopropanoate in the presence of a base. The resulting product is then hydrolyzed to obtain the final compound. The yield of this synthesis method is relatively high, making it a cost-effective way of producing this compound.

Scientific Research Applications

Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential as an anti-cancer agent. Additionally, this compound has been found to have antimicrobial activity against various strains of bacteria and fungi.

properties

IUPAC Name

ethyl 5-bromo-1-(4-chlorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O2/c1-2-18-12(17)10-7-15-16(11(10)13)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWALRXGXGVEXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80549902
Record name Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

CAS RN

110821-40-4
Record name Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110821-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.